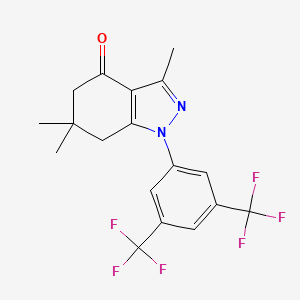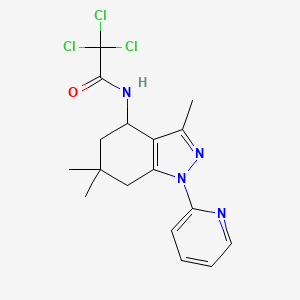![molecular formula C23H19N5O2 B8141392 (5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one](/img/structure/B8141392.png)
(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” is a chemical entity with specific properties and applications. It is important in various fields, including chemistry, biology, and industry, due to its unique characteristics and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production methods for “this compound” are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems and high-throughput techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons .
Applications De Recherche Scientifique
“(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of materials and compounds with specific properties .
Mécanisme D'action
The mechanism of action of “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one” include other chemical entities with comparable structures and properties. Examples of such compounds are:
1,2-Dichloroethene: (CID 638186 and CID 643833)
1,2-Dichloroethene: (CID 10900)
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. This uniqueness makes it valuable for particular applications and research purposes .
Propriétés
IUPAC Name |
(5E)-6,6-dimethyl-5-[(2-oxoindol-3-yl)hydrazinylidene]-1-phenyl-7H-indazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-23(2)12-18-16(13-24-28(18)14-8-4-3-5-9-14)20(29)21(23)27-26-19-15-10-6-7-11-17(15)25-22(19)30/h3-11,13H,12H2,1-2H3,(H,25,26,30)/b27-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBCHSCEHUGIEJ-MEFGMAGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)C1=NNC4=C5C=CC=CC5=NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CC2=C(C=NN2C3=CC=CC=C3)C(=O)/C1=N/NC4=C5C=CC=CC5=NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-3,6,6-trimethyl-1-phenyl-5-[(E)-(3,6,6-trimethyl-4-oxo-1-phenyl-7H-indazol-5-ylidene)hydrazinylidene]-7H-indazol-4-one](/img/structure/B8141310.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-3,6,6-trimethyl-5,7-dihydroindazol-4-one](/img/structure/B8141313.png)
![3'-(benzylcarbamoyl)-3,6,6-trimethyl-4-oxo-1-pyridin-2-ylspiro[7H-indazole-5,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B8141314.png)
![3,6,6-trimethyl-4-oxo-1-phenylspiro[7H-indazole-5,3'-cyclopropane]-1',2'-dicarboxylic acid](/img/structure/B8141321.png)
![dimethyl 1-[3,5-bis(trifluoromethyl)phenyl]-3,6,6-trimethyl-4-oxospiro[7H-indazole-5,5'-pyrazole]-3',4'-dicarboxylate](/img/structure/B8141339.png)
![5-ethyl-3',6',6'-trimethyl-1'-phenylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141349.png)

![1'-(3,5-difluorophenyl)-5-ethyl-6',6'-dimethylspiro[3a,6a-dihydropyrrolo[3,4-c]pyrazole-3,5'-7H-indazole]-4,4',6-trione](/img/structure/B8141373.png)
![4,4-Dimethyl-2-(4-nitrophenyl)-6-[4-(trifluoromethyl)phenyl]-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141375.png)
![N-[(E)-[1-(4-fluorophenyl)-6,6-dimethyl-4-oxo-7H-indazol-5-ylidene]amino]-2-hydroxybenzamide](/img/structure/B8141381.png)

![6-(4-Fluorophenyl)-4,4-dimethyl-2-(4-nitrophenyl)-3,5-dihydroimidazo[4,5-e]indazole](/img/structure/B8141385.png)
![3-(2,4-difluorophenyl)-5,5-dimethyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B8141388.png)
